molecular formula C9H6N2O2<br>CH3C6H3(NCO)2<br>C9H6N2O2 B125308 2,4-Diisocyanato-1-methylbenzene CAS No. 584-84-9

2,4-Diisocyanato-1-methylbenzene

Cat. No. B125308
CAS RN: 584-84-9
M. Wt: 174.16 g/mol
InChI Key: DVKJHBMWWAPEIU-UHFFFAOYSA-N
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Patent
US06850682B2

Procedure details

In a flask equipped with a stirring blade, 260 parts (2 mol) of 2-hydroxypropyl acrylate(molecular weight of 130) was charged and 174 parts (1 mol) of TDI (2,4-tolylene diisocyanate) was added dropwise. After heating to 70° C. while paying attention to heat generation, the reaction was conducted at the same temperature for 7 hours. After confirming the disappearance of absorption of NCO by infrared absorption spectrum, the reaction product was taken out to obtain a urethane acrylate (H-1) as a radical polymerizable oligomer (A1).
Quantity
2 mol
Type
reactant
Reaction Step One
Name
Quantity
1 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH:7](O)C)(=[O:4])[CH:2]=[CH2:3].CC1C(N=C=O)=CC([N:17]=C=O)=CC=1>>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[NH2:17][C:1]([O:5][CH2:6][CH3:7])=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
2 mol
Type
reactant
Smiles
C(C=C)(=O)OCC(C)O
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
CC=1C(=CC(=CC1)N=C=O)N=C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged
TEMPERATURE
Type
TEMPERATURE
Details
to heat generation
CUSTOM
Type
CUSTOM
Details
the disappearance of absorption of NCO by infrared absorption spectrum

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(C=C)(=O)O.NC(=O)OCC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.